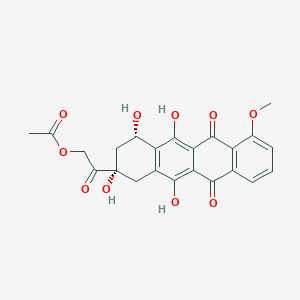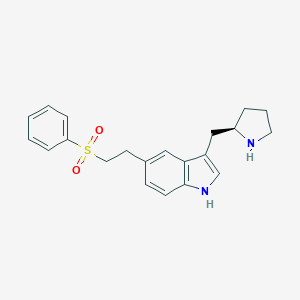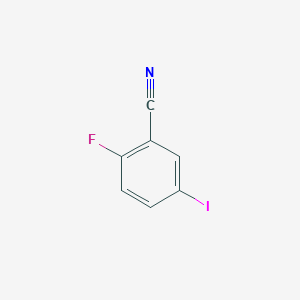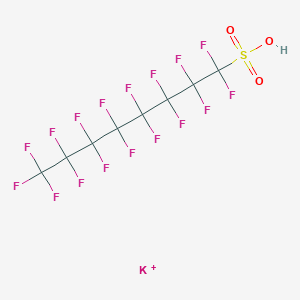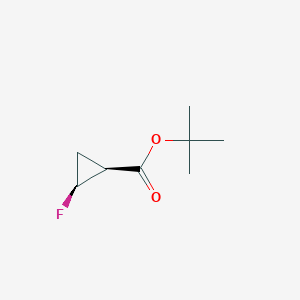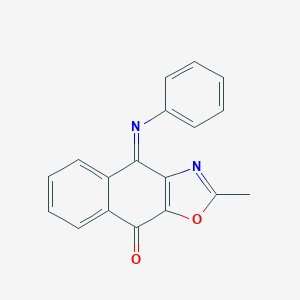
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. The compound belongs to the family of oxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用机制
The precise mechanism of action of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been found to bind to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents DNA from being properly replicated and repaired. This ultimately leads to the death of cancer cells.
生化和生理效应
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell survival and proliferation. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potent cytotoxic effects against a range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potential toxicity to normal cells, which may limit its clinical use. Further studies are needed to determine the optimal dose and treatment regimen for 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one.
未来方向
There are several future directions for the study of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one. One potential direction is the development of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one analogs with improved potency and selectivity for cancer cells. Another direction is the investigation of the combination of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal treatment regimen and potential side effects of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one in preclinical and clinical settings.
Conclusion
In conclusion, 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is a promising compound with potential applications in cancer treatment. Its potent cytotoxic effects, mechanism of action, and biochemical and physiological effects make it a promising candidate for further development. However, further studies are needed to determine the optimal treatment regimen and potential side effects of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one in preclinical and clinical settings.
合成方法
The synthesis of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one involves a multi-step process that starts with the condensation of 2-hydroxy-1-naphthaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized with methyl chloroformate and triethylamine to form the oxazole ring. The resulting compound is then subjected to a series of reactions to introduce the phenylimino group and the methyl group at the 2 and 4 positions, respectively.
科学研究应用
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxic effects against a range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
属性
CAS 编号 |
153824-55-6 |
|---|---|
产品名称 |
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one |
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
2-methyl-4-phenyliminobenzo[f][1,3]benzoxazol-9-one |
InChI |
InChI=1S/C18H12N2O2/c1-11-19-16-15(20-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(21)18(16)22-11/h2-10H,1H3 |
InChI 键 |
UPEHKUQHXSSQQA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
规范 SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
同义词 |
2-methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one NSC 650573 NSC-650573 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



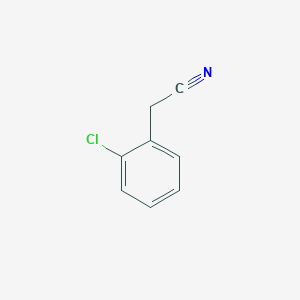
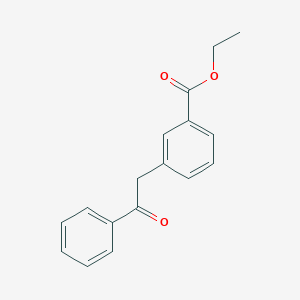
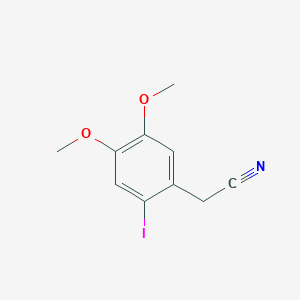
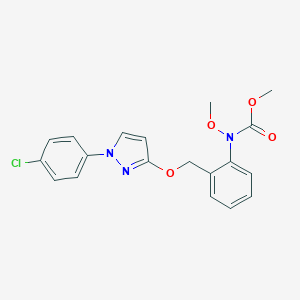
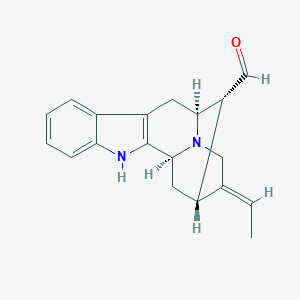
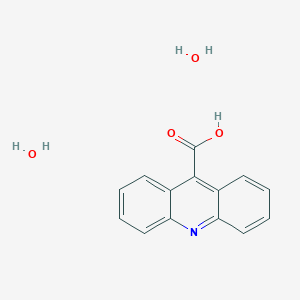

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
